molecular formula C15H11N3O B8289302 2-(2-(3-Pyridyl)Vinyl)Quinazolin-4-One

2-(2-(3-Pyridyl)Vinyl)Quinazolin-4-One

Cat. No.: B8289302
M. Wt: 249.27 g/mol
InChI Key: DDIHOIBFSBKMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-Pyridyl)Vinyl)Quinazolin-4-One is a synthetic small molecule based on the quinazolin-4-one scaffold, a structure of high significance in medicinal chemistry. This compound is offered exclusively for scientific research and development. Quinazolin-4-one derivatives are extensively investigated for their potential as kinase inhibitors, particularly in the field of oncology . Related compounds within this class have demonstrated the ability to act as dual inhibitors of key oncogenic targets, such as the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase . The strategic incorporation of a vinyl-linked pyridyl moiety is a common pharmacophoric element intended to enhance binding interactions at the enzymatic active site . Researchers are exploring this compound and its analogs for their antiproliferative activities against various human cancer cell lines. Its primary research value lies in its utility as a chemical tool for studying kinase signaling pathways and for the structure-activity relationship (SAR) study required in the discovery of new targeted therapies . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

2-(2-pyridin-3-ylethenyl)-3H-quinazolin-4-one

InChI

InChI=1S/C15H11N3O/c19-15-12-5-1-2-6-13(12)17-14(18-15)8-7-11-4-3-9-16-10-11/h1-10H,(H,17,18,19)

InChI Key

DDIHOIBFSBKMLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CN=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Research Implications

  • Structure-Activity Relationship (SAR): The vinyl group in this compound likely enhances electronic conjugation, whereas bulkier substituents (e.g., phenoxy) reduce potency.
  • Functional Trade-offs : Fungicidal analogues prioritize halogenation for target specificity, while neuroactive compounds favor rigid bicyclic systems for receptor affinity.

Preparation Methods

Role of Acetic Acid in Condensation

Acetic acid protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the enolate. Excess acetic anhydride absorbs water, preventing hydrolysis of the intermediate.

Enhancing SNAr Reactivity

Using electron-withdrawing groups (e.g., fluorine at the ortho position of benzamide) accelerates the SNAr step by increasing the electrophilicity of the aromatic ring.

Solvent-Free Efficiency

The absence of solvent raises the effective molarity, reducing reaction time but requiring precise temperature control to avoid decomposition .

Q & A

Q. What are the common synthetic routes for 2-(2-(3-Pyridyl)Vinyl)Quinazolin-4-One?

The compound is typically synthesized via multi-step protocols. A representative route involves:

  • Step 1 : Cyclocondensation of anthranilic acid derivatives with aldehydes/ketones under acidic conditions to form the quinazolinone core .
  • Step 2 : Introduction of the 3-pyridylvinyl group via Suzuki-Miyaura cross-coupling. For example, using Pd(OAc)₂, SPhos ligand, and K₂CO₃ at 80°C for 12 hours (68% yield) . Alternative methods include Heck coupling or Wittig reactions for vinyl group installation, depending on precursor availability.

Q. Which spectroscopic methods are used to characterize this compound?

Standard techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon connectivity.
  • HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation.
  • X-ray crystallography : To resolve 3D structure and substituent orientation (critical for SAR studies) .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • MTT assay : For cytotoxicity screening against cancer cell lines (e.g., MCF-7, A549).
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining.
  • Enzyme inhibition assays : For kinase or receptor-targeted activity .

Q. How should this compound be stored to ensure stability?

Store at -20°C under inert atmosphere (argon or nitrogen) to prevent oxidation or hydrolysis. Use desiccants to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Key parameters include:

  • Catalyst system : Pd(OAc)₂ with SPhos ligand outperforms other palladium sources (e.g., Pd(PPh₃)₄).
  • Temperature and time : 80°C for 12 hours balances yield and side-product formation.
  • Base selection : K₂CO₃ enhances coupling efficiency compared to Na₂CO₃.

Table 1 : Optimization of Suzuki Coupling Conditions

Catalyst SystemTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂, SPhos, K₂CO₃801268
Pd(PPh₃)₄, K₂CO₃801242

Q. How do substituents influence biological activity in quinazolinone derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Electron-donating groups (e.g., -OCH₃) enhance anticancer potency (IC₅₀: 1.2–3.8 μM).
  • Electron-withdrawing groups (e.g., -NO₂) reduce activity (IC₅₀: >50 μM).
  • Spatial orientation : The 3-pyridylvinyl group enhances target binding via π-π stacking .

Table 2 : Substituent Effects on Anticancer Activity (MTT Assay)

SubstituentIC₅₀ (μM) MCF-7IC₅₀ (μM) A549
-OCH₃1.2–2.52.8–3.8
-NO₂>50>50

Q. How can computational modeling predict molecular targets?

  • Molecular docking : Tools like AutoDock Vina simulate binding to kinases (e.g., EGFR) or DNA topoisomerases.
  • MD simulations : Assess binding stability over 100 ns trajectories.
  • Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen-bond acceptors on the quinazolinone ring) .

Q. How to address contradictions in reported biological activities?

Discrepancies may arise from:

  • Assay variability : Normalize protocols (e.g., cell passage number, serum concentration).
  • Impurity profiles : Use HPLC (>95% purity) to exclude confounding effects.
  • Structural analogs : Compare with derivatives lacking the 3-pyridylvinyl group .

Q. What advanced analytical methods monitor degradation pathways?

  • HPLC-DAD/MS : Track degradation products under stress conditions (heat, light, pH).
  • TLC-MS : Rapid screening of hydrolytic byproducts.
  • Stability-indicating assays : Validate method specificity per ICH guidelines .

Q. Are there cross-disciplinary applications beyond oncology?

While current research focuses on anticancer activity, quinazolinones have potential in:

  • Antimicrobial studies : Targeting bacterial gyrase or fungal CYP51.
  • Neurological disorders : Modulating adenosine receptors or cholinesterases.
    (Note: Evidence gaps exist; further studies are needed) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.